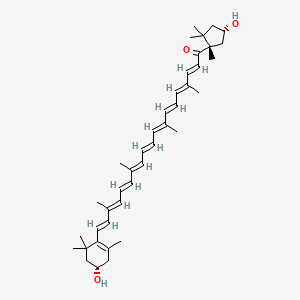

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1-((1S,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl)-19-((S)-4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Capsanthin is a brightly orange-red–coloured pigment responsible for the peculiar red colour of paprika fruits (Capsicum annuum). It belongs to xanthophylls, a class of oxygen-containing carotenoids. The characteristic chemical structure of capsanthin, containing a keto group in conjunction with a long chain of eleven conjugated dienes, is responsible for its strong radical scavenging and singlet oxygen quenching ability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Capsanthin can be extracted from natural sources such as red bell peppers, New Mexico chile, and cayenne peppers. Various methods have been employed for capsanthin extraction, including maceration extraction, ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction . These methods involve the use of solvents like ethanol, acetone, and hexane under controlled temperature and pressure conditions to maximize yield and purity.

Industrial Production Methods

In industrial settings, capsanthin is often produced through the extraction of paprika oleoresin, which is then purified to isolate capsanthin. The process involves solvent extraction followed by chromatographic techniques to separate capsanthin from other carotenoids and impurities .

Análisis De Reacciones Químicas

Types of Reactions

Capsanthin undergoes various chemical reactions, including:

Oxidation: Capsanthin can be oxidized to form capsorubin and other oxidation products.

Reduction: Reduction of capsanthin can lead to the formation of dihydrocapsanthin.

Substitution: Capsanthin can undergo substitution reactions, particularly at the hydroxyl and keto groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products Formed

Oxidation: Capsorubin and other oxidized derivatives.

Reduction: Dihydrocapsanthin.

Substitution: Various substituted capsanthin derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Capsanthin has a wide range of scientific research applications:

Chemistry: Used as a natural dye and antioxidant in various chemical formulations.

Biology: Studied for its role in plant physiology and its antioxidant properties.

Mecanismo De Acción

Capsanthin exerts its effects primarily through its strong antioxidant activity. The characteristic chemical structure of capsanthin, containing a keto group and a long chain of eleven conjugated dienes, allows it to scavenge free radicals and quench singlet oxygen . This antioxidant action helps in preventing oxidative stress-induced damage to cells and tissues. Capsanthin also modulates various signaling pathways related to oxidative stress, inflammation, and lipid metabolism .

Comparación Con Compuestos Similares

Capsanthin is compared with other xanthophylls such as lutein, zeaxanthin, and β-carotene. While all these compounds share antioxidant properties, capsanthin is unique due to its strong radical scavenging ability and singlet oxygen quenching capacity . This is attributed to its unique chemical structure with a keto group and a long chain of conjugated dienes. Other similar compounds include:

Lutein: Found in green leafy vegetables, known for its role in eye health.

Zeaxanthin: Present in corn and other yellow fruits and vegetables, also beneficial for eye health.

β-Carotene: A precursor to vitamin A, found in carrots and other orange-colored vegetables.

Capsanthin stands out due to its bright red color and its potent antioxidant properties, making it a valuable compound in various applications.

Propiedades

Fórmula molecular |

C40H56O3 |

|---|---|

Peso molecular |

584.9 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1S,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35-,40+/m0/s1 |

Clave InChI |

VYIRVAXUEZSDNC-RDRUCRJNSA-N |

SMILES isomérico |

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@]2(C[C@H](CC2(C)C)O)C)/C)/C |

SMILES canónico |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12819317.png)

![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)

![[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12819376.png)